Regioselectivity Switch by Second Sulfonyl
Turov et al. demonstrated that the monosulfonyl‑substrate 4‑tosyl‑2‑phenyl‑5‑chloro‑1,3‑thiazole (analog without a second sulfonyl) reacts with S‑nucleophiles exclusively at C5, eliminating the chloride ion [1]. When the C5 position carries a 4‑chlorophenylsulfonyl group instead of chlorine, “hard” nucleophiles (O‑, N‑) preferentially attack C4 while “soft” nucleophiles still target C5 [1]. This regiochemical divergence is a direct consequence of the additional sulfonyl group, exactly the motif present in 5‑chloro‑4‑((4‑chlorophenyl)sulfonyl)‑2‑(phenylsulfonyl)thiazole. For procurement, this means one core can be steered toward two different substitution patterns by simple choice of nucleophile, a capability not offered by mono‑sulfonyl or halo‑only analogs [1].
| Evidence Dimension | Regioselectivity of nucleophilic substitution |
|---|---|
| Target Compound Data | C4‑attack with O‑/N‑nucleophiles; C5‑attack with S‑nucleophiles (second sulfonyl present) |
| Comparator Or Baseline | 4‑Tosyl‑2‑phenyl‑5‑chloro‑1,3‑thiazole: exclusive C5‑attack with all nucleophiles (no second sulfonyl) |
| Quantified Difference | Switch from purely C5‑selective to C4‑ vs. C5‑selective depending on nucleophile hardness |
| Conditions | Room‑temperature reactions in DMF or acetonitrile (Turov et al., 2010) |
Why This Matters
Regioselectivity control translates directly into fewer synthetic steps and higher isomeric purity during library synthesis, reducing procurement of multiple redundant building blocks.
- [1] K. Turov, T. Vinogradova, V. Brovarets, B. Drach. Reactions of 4‑tosyl‑2‑phenyl‑5‑chloro‑1,3‑thiazole with N‑, O‑, and S‑nucleophiles. Russian Journal of General Chemistry, 2010, 80, 1061–1065. DOI:10.1134/S1070363210050271. View Source
